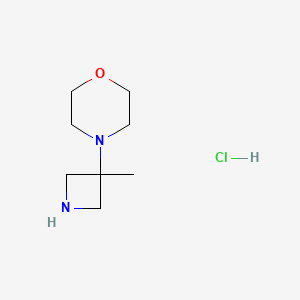
4-(3-Methylazetidin-3-yl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩は、分子式がC8H18Cl2N2O、分子量が229.15 g/molの化学化合物です 。この化合物は、モルホリン環とメチル置換アゼチジン環を含むユニークな構造で知られています。その独特の化学的特性により、さまざまな科学研究用途で広く使用されています。
準備方法
合成経路と反応条件
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩の合成は、通常、モルホリンと3-メチルアゼチジンを特定の条件下で反応させることで行われます。この反応は、通常、適切な溶媒と触媒の存在下で行われ、目的の生成物の形成を促進します。 反応条件、例えば温度や圧力は、化合物の高収率と高純度を確保するために慎重に制御されます 。
工業生産方法
工業的な設定では、4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩の製造には、最適化された反応条件を用いた大規模合成が用いられます。このプロセスには、目的の純度レベルを達成するための結晶化またはその他の分離技術による生成物の精製が含まれます。 その後、化合物は安定性と取り扱いの容易さのために塩酸塩に変換されます 。
化学反応の分析
反応の種類
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成することができます。
還元: 特定の条件下で還元して、還元形を得ることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってさまざまな酸化誘導体が生成される可能性があり、還元によって化合物のさまざまな還元形が生成される可能性があります 。
科学研究における用途
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩は、以下を含む幅広い科学研究用途を持っています。
化学: より複雑な分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療用途と薬理学的特性を探求する研究が行われています。
科学的研究の応用
4-(3-Methylazetidin-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります 。
類似化合物との比較
類似化合物
- 4-(アゼチジン-3-イル)モルホリン塩酸塩
- (3-メチルアゼチジン-3-イル)メタノール塩酸塩
- 4-(3-メチルアゼチジン-3-イル)モルホリン二塩酸塩
ユニークさ
4-(3-メチルアゼチジン-3-イル)モルホリン塩酸塩は、モルホリン環とメチル置換アゼチジン環の組み合わせなどの、その特定の構造的特徴によりユニークです。 このユニークな構造は、さまざまな研究用途に価値がある、独特の化学的特性と反応性を付与します 。
生物活性
4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3-methylazetidine group, which contributes to its unique pharmacological profile. The molecular formula is C10H18ClN3O, with a molecular weight of approximately 221.73 g/mol.
Research indicates that compounds containing morpholine and azetidine moieties often exhibit significant interactions with biological targets, including enzymes and receptors involved in various disease pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:
- Binding Affinity : The compound may interact effectively with certain receptors, potentially modulating their activity.
- Inhibition of Multidrug Resistance (MDR) : Similar compounds have shown the ability to reverse MDR in bacterial strains, enhancing the efficacy of existing antibiotics .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study examining the effects of morpholine derivatives on resistant bacterial strains, this compound demonstrated significant enhancement in the effectiveness of β-lactam antibiotics against MRSA strains. This suggests a role as an antibiotic adjuvant, potentially through inhibition of efflux pumps like AcrAB-TolC .
- Cytotoxic Studies : A recent investigation into azetidine derivatives indicated that this compound showed selective cytotoxicity towards various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .
- Pharmacokinetics : Studies on related morpholine compounds have highlighted favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which may extend to this compound .
特性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC名 |
4-(3-methylazetidin-3-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;/h9H,2-7H2,1H3;1H |
InChIキー |
ONBNMHSFXQAYFM-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC1)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















